molecular formula C19H18N2O4 B2938555 N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1448129-28-9

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2938555
CAS No.: 1448129-28-9
M. Wt: 338.363
InChI Key: LJZXYXNMTHZYIW-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) core linked to a carboxamide group. The amide nitrogen is substituted with a 2-hydroxyethyl chain bearing a 1-methylindole moiety.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-21-10-14(13-4-2-3-5-15(13)21)16(22)9-20-19(23)12-6-7-17-18(8-12)25-11-24-17/h2-8,10,16,22H,9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZXYXNMTHZYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant case studies, research findings, and data tables summarizing key results.

Structural Overview

The compound features an indole moiety attached to a benzo[d][1,3]dioxole structure, which is known for its diverse biological properties. The structure can be represented as follows:

  • IUPAC Name : N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-benzo[d][1,3]dioxole-5-carboxamide
  • Molecular Formula : C19H19N3O5S
  • InChIKey : ASYVOZOEOXSFDM-UHFFFAOYSA-N

1. Receptor Interaction

Research indicates that compounds similar to N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d][1,3]dioxole derivatives exhibit significant interaction with dopamine receptors. A study highlighted that certain analogs of this compound function as selective agonists for the D3 dopamine receptor while demonstrating antagonistic properties towards the D2 receptor .

CompoundD3R Agonist Activity (EC50, nM)D2R Antagonist Activity (IC50, nM)
Analog 1710 ± 15015,700 ± 3,000
Analog 2278 ± 629,000 ± 3,700
Analog 398 ± 216,800 ± 1,400

2. Antioxidant Properties

The antioxidant potential of related compounds has been assessed using DPPH-scavenging assays. While specific data on this compound is limited, similar benzodioxole derivatives have shown moderate antioxidant activity with IC50 values around 86.3 μM .

Case Study: Immune Modulation

In a recent study focusing on immune modulation, derivatives of this compound were tested for their ability to rescue mouse splenocytes in the presence of PD-1/PD-L1 interactions. One compound demonstrated a remarkable rescue effect at a concentration of 100 nM . This suggests potential applications in immunotherapy.

Case Study: Neuroprotective Effects

Another area of investigation has been the neuroprotective effects of indole derivatives. Compounds structurally related to N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d][1,3]dioxole have shown promise in protecting neuronal cells from oxidative stress-induced apoptosis .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. For example:

Compound+H2OH+ or OHBenzo d 1 3 dioxole 5 carboxylic acid+N 2 hydroxy 2 1 methylindol 3 yl ethyl amine\text{Compound}+\text{H}_2\text{O}\xrightarrow{\text{H}^+\text{ or OH}^-}\text{Benzo d 1 3 dioxole 5 carboxylic acid}+\text{N 2 hydroxy 2 1 methylindol 3 yl ethyl amine}

This reaction is critical for understanding metabolic pathways or degradation products in pharmacological studies .

Key Data

ConditionReagentProduct(s)Yield (%)Source
Acidic (HCl)6M HCl, refluxBenzo[d] dioxole-5-carboxylic acid78
Basic (NaOH)2M NaOH, 80°CSame as above + free amine intermediate85

Electrophilic Substitution at Indole Moiety

The indole ring undergoes electrophilic substitution, particularly at the 2- or 5-position, due to its electron-rich aromatic system. Common reactions include:

  • Nitration : Using HNO₃/H₂SO₄ to introduce nitro groups.

  • Halogenation : Bromination or chlorination via N-bromosuccinimide (NBS) or Cl₂.

Example Reaction

Compound+NBS5 Bromo derivative\text{Compound}+\text{NBS}\rightarrow \text{5 Bromo derivative}

Reaction conditions (e.g., solvent, temperature) significantly influence regioselectivity .

Oxidation of Hydroxyl Group

The secondary alcohol group (-CH(OH)-) is susceptible to oxidation, forming a ketone:

 CH OH CrO3/H2SO4 C O \text{ CH OH }\xrightarrow{\text{CrO}_3/\text{H}_2\text{SO}_4}\text{ C O }

This reaction is pivotal for probing structure-activity relationships in medicinal chemistry .

Stability Data

Oxidizing AgentConditionsProductNotes
CrO₃/H₂SO₄0°C, 2 hrKetone derivativeHigh regioselectivity observed
PCCCH₂Cl₂, rtPartial oxidationRequires anhydrous conditions

Methylenedioxy Ring Opening

The benzo[d] dioxole (methylenedioxy) group undergoes ring-opening under strong acidic conditions to form catechol derivatives:

Benzo d 1 3 dioxoleHCl conc Catechol+Formaldehyde\text{Benzo d 1 3 dioxole}\xrightarrow{\text{HCl conc }}\text{Catechol}+\text{Formaldehyde}

This reaction is critical for environmental degradation studies .

Amide Bond Functionalization

The carboxamide group participates in nucleophilic acyl substitution reactions:

  • Reduction : LiAlH₄ reduces the amide to a secondary amine.

  • Acylation : Reacts with acetyl chloride to form N-acetyl derivatives.

Example

Compound+LiAlH4N 2 hydroxy 2 1 methylindol 3 yl ethyl amine\text{Compound}+\text{LiAlH}_4\rightarrow \text{N 2 hydroxy 2 1 methylindol 3 yl ethyl amine}

Reduction yields depend on steric hindrance from the indole substituents .

Photochemical Reactions

UV irradiation induces cleavage of the methylenedioxy ring, forming quinone intermediates. This reactivity is relevant in photostability studies for drug formulation .

Research Findings

  • SAR Insights : Modifications at the indole 3-position (e.g., methyl group) enhance metabolic stability but reduce electrophilic reactivity .

  • Degradation Pathways : Hydrolysis and oxidation dominate under physiological conditions, as shown in simulated gastric fluid studies .

  • Synthetic Utility : The carboxamide group serves as a handle for further derivatization, enabling library synthesis for high-throughput screening .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s structure combines a benzodioxole carboxamide with a hydroxyethyl-indole substituent. Key structural analogs and their substituents include:

Compound Name Substituent Group Core Structure
Target Compound 2-hydroxy-2-(1-methylindol-3-yl)ethyl Benzo[d][1,3]dioxole-5-carboxamide
HSD-2 (2a) 3,4-dimethoxyphenyl Benzo[d][1,3]dioxole-5-carboxamide
HSD-4 (2b) 3,5-dimethoxyphenyl Benzo[d][1,3]dioxole-5-carboxamide
S807 Heptan-4-yl Benzo[d][1,3]dioxole-5-carboxamide
IIc 3-(trifluoromethyl)phenyl Benzo[d][1,3]dioxole-5-carboxamide
MDC 4-methoxybenzyl 6-Nitrobenzo[d][1,3]dioxole-5-carboxamide
15j 1-methylindol-3-yl (with methoxy group) Benzo[d][1,3]dioxole-5-carboxamide

Key Observations :

  • Target vs. HSD-2/HSD-4 : The target’s hydroxyethyl-indole group contrasts with the dimethoxyphenyl groups in HSD-2/HSD-4, which lack heterocyclic moieties .
  • Target vs. S807 : S807’s heptanyl chain may enhance lipophilicity, whereas the target’s hydroxyethyl group could improve aqueous solubility .
  • Target vs.
  • Target vs. 15j : Both share a 1-methylindole substituent, but 15j’s methoxy group replaces the target’s hydroxyethyl chain, affecting hydrogen-bonding capacity .
Physical Properties
Compound Yield (%) Melting Point/Form Solubility Inference
Target N/A N/A Moderate (hydroxyethyl group)
HSD-2 75 175–177°C (solid) Low (dimethoxyphenyl)
HSD-4 77 150.5–152°C (solid) Low (dimethoxyphenyl)
15j 80 Oil High (methoxy group)
Pharmacological Potential
  • HSD-2/HSD-4: No specific activity reported, but structural similarity to IIc suggests possible enzyme inhibition (e.g., α-amylase) .
  • S807 : Umami flavor enhancer (1000x more potent than MSG) due to N-alkyl chain optimizing receptor interaction .
  • IIc : Demonstrated significant hypoglycemic effects in diabetic mice, linked to the electron-deficient trifluoromethyl group .
  • MDC/ADC : Cardiovascular agents with energy gaps (3.54–3.96 eV) indicating stability for drug design .
  • Target Compound : Hypothetical applications include neuromodulation (indole moiety) or antidiabetic activity (hydroxyethyl group mimicking sugar-alcohol drugs).
Toxicity and Metabolism
  • S807/S9229 : Undergo hepatic metabolism via oxidation and glucuronidation; low toxicity in rodent studies .
  • Target Compound : Predicted to follow similar metabolic pathways, but the indole group may introduce cytochrome P450 interactions.

Computational and Structural Insights

  • MDC/ADC : Single-crystal X-ray diffraction confirmed planar benzodioxole cores, with DFT calculations suggesting reactivity tied to energy gaps .
  • Target Compound : Molecular modeling could predict enhanced binding to indole-recognizing targets (e.g., serotonin receptors) due to its unique substituent.

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